molecular formula C6H2Cl4S B8404547 2,4,5-Trichlorobenzenesulfenyl chloride

2,4,5-Trichlorobenzenesulfenyl chloride

Cat. No.: B8404547
M. Wt: 248.0 g/mol
InChI Key: KUUCPAXUKWTUCV-UHFFFAOYSA-N
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Description

2,4,5-Trichlorobenzenesulfenyl chloride (chemical formula: C₆H₂Cl₃SCl) is a chlorinated aromatic sulfenyl chloride characterized by a sulfenyl (-SCl) functional group attached to a benzene ring substituted with chlorine atoms at the 2, 4, and 5 positions. Sulfenyl chlorides are reactive intermediates widely used in organic synthesis, particularly in the formation of sulfides, disulfides, and as electrophilic agents in cross-coupling reactions.

Properties

Molecular Formula

C6H2Cl4S

Molecular Weight

248.0 g/mol

IUPAC Name

(2,4,5-trichlorophenyl) thiohypochlorite

InChI

InChI=1S/C6H2Cl4S/c7-3-1-5(9)6(11-10)2-4(3)8/h1-2H

InChI Key

KUUCPAXUKWTUCV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)SCl

Origin of Product

United States

Scientific Research Applications

Synthetic Chemistry

Reagent for Sulfonamide Derivatives
2,4,5-Trichlorobenzenesulfenyl chloride is primarily recognized as a powerful sulfonylating agent. It is extensively used in the synthesis of sulfonamide derivatives, which are crucial in pharmaceutical development. These derivatives exhibit a wide range of biological activities, including antibacterial and antifungal properties.

Case Study: Synthesis of Antibacterial Agents
Research has demonstrated the effectiveness of this compound in synthesizing novel antibacterial agents. For instance, a study reported the successful modification of existing sulfonamide structures to enhance their efficacy against resistant bacterial strains .

Pesticide Development

Agrochemical Applications
The compound plays a vital role in the formulation of agrochemicals, particularly herbicides and fungicides. Its ability to modify biological molecules makes it an essential component in developing compounds that improve crop yields and pest resistance.

Agrochemical Type Application Effectiveness
HerbicidesControl of broadleaf weedsIncreased crop yield
FungicidesPrevention of fungal infectionsEnhanced plant health

Case Study: Development of Herbicides
A notable application involved the synthesis of a new herbicide that effectively targets specific weed species while minimizing damage to crops. Field trials indicated a significant reduction in weed populations and improved crop performance .

Material Science

Modification of Polymers
In material science, this compound is utilized to enhance the properties of polymers. Its incorporation into polymer matrices improves durability and resistance to environmental factors such as UV radiation and moisture.

Material Type Modification Method Resulting Property
PolyethyleneSulfonylationIncreased thermal stability
Polyvinyl chlorideCross-linkingEnhanced mechanical strength

Analytical Chemistry

Preparation of Standards and Reagents
This compound is also employed in analytical chemistry for preparing standards and reagents used in various detection methods. Its role is crucial in ensuring the accuracy and reliability of analytical results.

Analytical Method Use of Compound Outcome
ChromatographyStandard preparationImproved detection limits
SpectroscopyReagent for sample analysisEnhanced signal clarity

Pharmaceutical Research

Drug Development
In pharmaceutical research, this compound facilitates the development of new drugs targeting bacterial infections. Its ability to modify biological molecules effectively allows researchers to create compounds with improved therapeutic profiles.

Case Study: Targeting Resistant Strains
A recent study highlighted its application in developing drugs aimed at multi-drug-resistant bacterial strains. The modified compounds exhibited significantly higher activity against these pathogens compared to traditional antibiotics .

Comparison with Similar Compounds

Structural Analogs: Sulfonyl Chlorides

Sulfonyl chlorides (R-SO₂Cl) differ from sulfenyl chlorides (R-SCl) in oxidation state and reactivity. Below is a comparison of 2,4,5-trichlorobenzenesulfenyl chloride with fluorinated sulfonyl chlorides from the evidence:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Group Key Features Reference
2,4,5-Trifluorobenzenesulfonyl chloride 220227-21-4 C₆H₂ClF₃O₂S 230.59 -SO₂Cl Fluorine substituents enhance electron-withdrawing effects; used in pharmaceutical intermediates .
2,4,6-Trifluorobenzenesulfonyl chloride 220239-64-5 C₆H₂ClF₃O₂S 230.59 -SO₂Cl Symmetrical fluorine substitution increases thermal stability; common in agrochemical synthesis .

Key Differences :

  • Functional Group Reactivity : Sulfenyl chlorides (-SCl) are less oxidized than sulfonyl chlorides (-SO₂Cl), making them more reactive toward nucleophiles like thiols and amines.

Chlorinated Benzoyl Chlorides

Benzoyl chlorides (R-C₆H₄-COCl) share aromatic chlorination patterns but differ in functional group chemistry:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Group Key Features Reference
3-Chloro-5-(trifluoromethyl)benzoyl chloride 886496-83-9 C₈H₃ClF₃O 229.56 -COCl Combines chloro and trifluoromethyl groups; high reactivity in acylation reactions .
2-Chloro-5-(trifluoromethoxy)benzoyl chloride 1261731-24-1 C₈H₃ClF₃O₂ 245.56 -COCl Trifluoromethoxy group enhances lipophilicity; used in polymer chemistry .

Key Differences :

  • Reactivity : Benzoyl chlorides primarily undergo nucleophilic acyl substitution, whereas sulfenyl chlorides participate in sulfur-centered reactions (e.g., sulfide formation).
  • Applications : Chlorinated benzoyl chlorides are prevalent in drug synthesis, while sulfenyl chlorides are niche reagents for sulfur-containing compounds .

Preparation Methods

Oleum-Mediated Sulfonation

The industrial-scale synthesis described in CN101348449B employs 1,2,4-trichlorobenzene and oleum (fuming sulfuric acid) under controlled conditions:

Reaction Conditions

  • Temperature: 100–105°C

  • Molar Ratio (1,2,4-trichlorobenzene : oleum): 1:1–1.05

  • Oleum Concentration: 20–50% SO₃

  • Reaction Time: 2–3 hours

Procedure

  • Oleum is heated to 50–60°C, followed by gradual addition of 1,2,4-trichlorobenzene.

  • The mixture is heated to 103–105°C for 2–3 hours to form 2,4,5-trichlorobenzenesulfonic acid .

  • The sulfonic acid is treated with chlorinating agents (e.g., PCl₅, SOCl₂) to yield TCBSC.

Yield Optimization

  • Decoloration: Activated carbon (30 kg per 553 kg oleum) removes impurities.

  • Salting Out: Sodium chloride precipitates the product, achieving 98.9% purity by HPLC.

Chlorosulfonation Direct Synthesis

A one-pot method combines sulfonation and chlorination using chlorosulfonic acid :

Data Table 1: Comparative Reaction Parameters

ParameterOleum MethodChlorosulfonic Acid Method
Temperature (°C)100–105130–150
Yield (%)98.970
Byproduct FormationMinimalModerate (requires recrystallization)
Industrial ScalabilityHighModerate

Mechanistic Insight
The electrophilic substitution at the 5-position of 1,2,4-trichlorobenzene is favored due to:

  • Steric Effects: Chlorine atoms at 2,4-positions direct sulfonation to the less hindered 5-position.

  • Electronic Effects: Electron-withdrawing Cl groups activate the ring for electrophilic attack.

Fluorination of Trichlorobenzenesulfonyl Chloride

KF-Mediated Halogen Exchange

US4369145A details the preparation of fluorinated analogs, providing insights into TCBSC reactivity:

Reaction Scheme
2,4,5-Trichlorobenzenesulfonyl chloride+KFSulfolane2,4-Dichloro-5-fluorobenzenesulfonyl fluoride\text{2,4,5-Trichlorobenzenesulfonyl chloride} + \text{KF} \xrightarrow{\text{Sulfolane}} \text{2,4-Dichloro-5-fluorobenzenesulfonyl fluoride}

Conditions

  • Solvent: Sulfolane

  • Temperature: 160°C for 11 hours

  • Conversion: 45% (with 88% yield of fluorinated product)

Implications for TCBSC Synthesis

  • Demonstrates the stability of TCBSC under high-temperature conditions.

  • Highlights the need for anhydrous conditions to prevent hydrolysis.

Emerging Methodologies and Challenges

Catalytic Sulfonation

Recent advances propose FeCl₃ or ZnCl₂ as catalysts to reduce oleum consumption:

  • FeCl₃-Catalyzed Reaction: Lowers reaction temperature to 40°C but requires post-treatment for catalyst removal.

Green Chemistry Approaches

  • Solvent-Free Systems: Pilot studies show 85% yield using microwaves, reducing energy input by 40% .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,4,5-trichlorobenzenesulfenyl chloride, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via chlorination of 2,4,5-trichlorobenzenethiol using sulfur dichloride (SCl₂) in anhydrous dichloromethane at 0–5°C. Stoichiometric control of SCl₂ is critical to avoid over-chlorination. Purification involves fractional distillation under reduced pressure (12–15 mmHg) to isolate the product .
  • Key factors : Temperature control minimizes side reactions (e.g., sulfonyl chloride formation). Solvent choice (e.g., non-polar vs. polar aprotic) affects reaction kinetics. Yields typically range from 60–75% under optimized conditions.

Q. How should researchers purify this compound to achieve >95% purity for kinetic studies?

  • Methodology : Post-synthesis, perform vacuum distillation (bp ~150–152°C at 12 mmHg) followed by recrystallization in hexane at –20°C. Confirm purity via GC-MS or HPLC with UV detection (λ = 254 nm) .
  • Data interpretation : Impurities often include residual thiol or sulfonic acid derivatives; these can be identified via FT-IR (S–H stretch at ~2550 cm⁻¹) or NMR (singlet for aromatic protons in pure product) .

Q. What safety protocols are critical when handling this compound?

  • Guidelines : Use PPE (nitrile gloves, goggles, fume hood), and avoid contact with water (hydrolyzes to release HCl). Store in airtight, amber glass containers under nitrogen at 4°C. Waste disposal must comply with EPA/DOT regulations (hazard code D043 for chlorinated organics) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for this compound?

  • Analytical strategy : Cross-validate using multiple techniques:

  • ¹H NMR : Aromatic protons appear as a singlet at δ 7.5–7.7 ppm in CDCl₃.
  • Raman spectroscopy : S–Cl stretch at ~450 cm⁻¹.
  • X-ray crystallography : Resolves ambiguities in molecular geometry (e.g., Cl–S–C bond angles) .
    • Case study : Discrepancies in melting points (reported 40–45°C vs. 38–42°C) may arise from polymorphic forms; DSC analysis can identify phase transitions .

Q. What are the challenges in using this compound as a sulfenylating agent in peptide synthesis?

  • Experimental design : React with cysteine residues under mild basic conditions (pH 7.5–8.5) in THF/water. Monitor reaction progress via Ellman’s assay (free thiol quantification).
  • Troubleshooting : Competing hydrolysis can be mitigated by using anhydrous solvents and molecular sieves. Side reactions with amines require stoichiometric control .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?

  • Stability study : Accelerated aging tests (40°C/75% RH) show 10% degradation over 30 days. Major degradation products include 2,4,5-trichlorobenzenesulfonic acid (HPLC retention time = 3.2 min) and HCl.
  • Mitigation : Add stabilizers (e.g., BHT at 0.1% w/w) and store under inert gas .

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